Cas no 35853-45-3 (4-Bromo-2,8-bis(trifluoromethyl)quinoline)

4-Bromo-2,8-bis(trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 2,8-Bis(trifluoromethyl)-4-bromoquinoline
- 8-BIS(TRIFLUOROMETHYL)-4-BROMOQUINOLINE
- 4-bromo-2,8-bistrifluoromethylquinoline
- CC-PMLSC-DMA-P108
- QU177
- 4-bromanyl-2,8-bis(trifluoromethyl)quinoline
- Quinoline, 4-bromo-2,8-bis(trifluoromethyl)-
- 2,8-bis-(trifluoromethyl)-4-bromo-quinoline
- CS-0155815
- MFCD00075340
- C11H4BrF6N
- 35853-45-3
- BDBM35448
- AS-18318
- A823000
- SCHEMBL2790491
- cid_4071242
- AKOS015853172
- W-202474
- FT-0610759
- SY023885
- AB02869
- DTXSID60399008
- NS00121189
- DTXCID20349867
-
- MDL: MFCD00075340
- インチ: 1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
- InChIKey: DXALAFAFIXJDOS-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 342.94300
- どういたいしつりょう: 342.943
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 12.9A^2
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: 62-64 ºC
- ふってん: 281.6℃ at 760 mmHg
- フラッシュポイント: 48.3±13.6 °C
- 屈折率: 1.51
- PSA: 12.89000
- LogP: 5.03490
- じょうきあつ: 3.0±0.3 mmHg at 25°C
4-Bromo-2,8-bis(trifluoromethyl)quinoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
4-Bromo-2,8-bis(trifluoromethyl)quinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Bromo-2,8-bis(trifluoromethyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB212608-1 g |
2,8-Bis(trifluoromethyl)-4-bromoquinoline; . |
35853-45-3 | 1g |
€143.20 | 2022-06-11 | ||
Chemenu | CM145099-1g |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | B810378-500mg |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 500mg |
$ 115.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858122-1g |
4-Bromo-2,8-Bis(Trifluoromethyl)Quinoline |
35853-45-3 | ≥98% | 1g |
428.40 | 2021-05-17 | |
TRC | B810378-50mg |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 50mg |
$ 52.00 | 2023-09-08 | ||
Apollo Scientific | PC407017-5g |
2,8-Bis(trifluoromethyl)-4-bromoquinoline |
35853-45-3 | 98+% | 5g |
£146.00 | 2025-02-21 | |
Chemenu | CM145099-5g |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 95% | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1047255-5g |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 98%+ | 5g |
$180 | 2024-06-07 | |
eNovation Chemicals LLC | Y0977061-25g |
4-Bromo-2,8-bis(trifluoroMethyl)quinoline |
35853-45-3 | 95% | 25g |
$640 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254626-1 g |
4-Bromo-2,8-bis(trifluoromethyl)quinoline, |
35853-45-3 | ≥95% | 1g |
¥2,068.00 | 2023-07-11 |
4-Bromo-2,8-bis(trifluoromethyl)quinoline 関連文献
-
Faustine d'Orchymont,Jeannine Hess,Gordana Panic,Marta Jakubaszek,Lea Gemperle,Jennifer Keiser,Gilles Gasser Med. Chem. Commun. 2018 9 1905
4-Bromo-2,8-bis(trifluoromethyl)quinolineに関する追加情報
4-Bromo-2,8-bis(trifluoromethyl)quinoline: A Comprehensive Overview
The compound with CAS No 35853-45-3, known as 4-Bromo-2,8-bis(trifluoromethyl)quinoline, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The substitution pattern of this molecule—specifically the bromine atom at position 4 and two trifluoromethyl groups at positions 2 and 8—confers unique electronic and structural properties that make it valuable for various applications.
Recent studies have highlighted the potential of 4-Bromo-2,8-bis(trifluoromethyl)quinoline in drug discovery. The trifluoromethyl groups are known to enhance lipophilicity and stability, which are critical for drug candidates. Additionally, the bromine substituent can act as a leaving group in certain reactions, enabling further functionalization. Researchers have explored its role in inhibiting specific enzymes and receptors, making it a promising lead compound for therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline involves a multi-step process that typically begins with the preparation of quinoline derivatives. Key steps include nucleophilic substitution reactions to introduce the trifluoromethyl groups and electrophilic bromination at the 4-position. The use of palladium-catalyzed coupling reactions has also been reported to facilitate the construction of this molecule with high efficiency and selectivity. These methods not only ensure the purity of the final product but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of chemical properties, 4-Bromo-2,8-bis(trifluoromethyl)quinoline exhibits remarkable thermal stability due to the electron-withdrawing effects of the trifluoromethyl groups. This stability makes it suitable for high-temperature applications in materials science, such as in the development of advanced polymers or optoelectronic devices. Furthermore, its electronic configuration allows for strong fluorescence emission under UV light, which has been leveraged in sensing applications for detecting metal ions or organic pollutants.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Quantum mechanical calculations have revealed that the molecule's π-system facilitates efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs). Additionally, molecular dynamics simulations have shown that this compound can form stable complexes with DNA strands, suggesting potential applications in gene therapy or diagnostics.
The environmental impact of 4-Bromo-2,8-bis(trifluoromethyl)quinoline has also been a topic of interest. Studies indicate that while it is not inherently hazardous under normal conditions, its degradation products may pose risks to aquatic ecosystems. Therefore, researchers are exploring biodegradation pathways and catalytic processes to ensure its safe disposal and minimize ecological footprint.
In conclusion, 4-Bromo-2,8-bis(trifluoromethyl)quinoline (CAS No 35853-45-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties continue to drive innovative research directions. As scientific understanding evolves, this compound is poised to play an increasingly significant role in advancing both academic research and industrial applications.
35853-45-3 (4-Bromo-2,8-bis(trifluoromethyl)quinoline) 関連製品
- 91811-21-1(1H-Imidazole, 2-ethyl-4,5-dimethyl-)
- 1221341-87-2(Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)
- 1361515-59-4(6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)
- 1312368-90-3({1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid)
- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)
- 1105241-52-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)
- 2197063-09-3(5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester)
- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)
- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)

